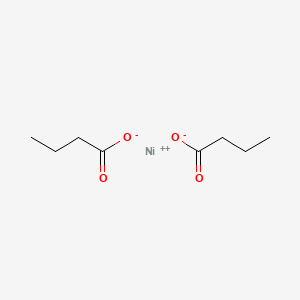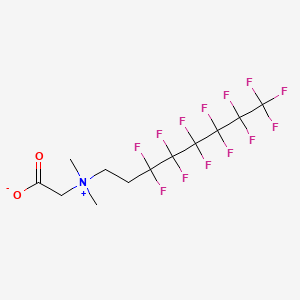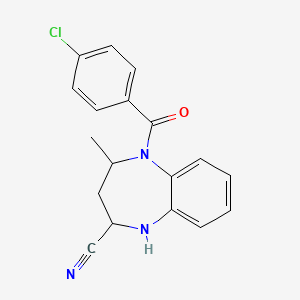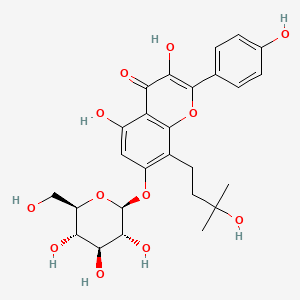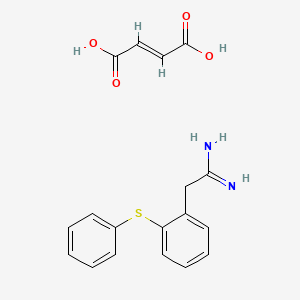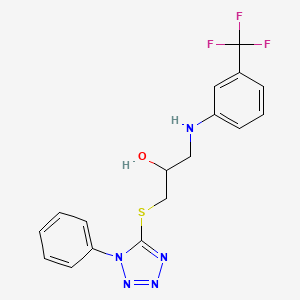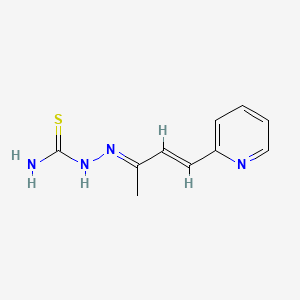
Pusilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pusilline: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pusilline can be synthesized through several methods, each involving specific reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The choice of solvents, catalysts, and reaction times can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pusilline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in different reduced forms.
Substitution: Substitution reactions involving this compound often require catalysts and specific solvents to achieve high efficiency and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Pusilline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.
Wirkmechanismus
The mechanism by which Pusilline exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which this compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes, thereby modulating their activity.
Eigenschaften
CAS-Nummer |
492-06-8 |
|---|---|
Molekularformel |
C15H26N2 |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
SLRCCWJSBJZJBV-KBUPBQIOSA-N |
Isomerische SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


